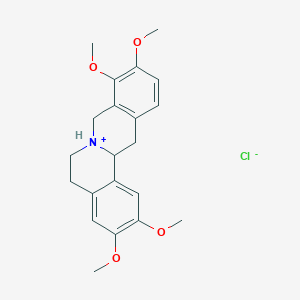

Chlorhydrate de tétrahydropalmatine

Vue d'ensemble

Description

Le chlorhydrate de tétrahydropalmatine est un alcaloïde isoquinoléique principalement présent dans les espèces végétales des genres Corydalis et Stephania. Il est traditionnellement utilisé en médecine chinoise pour ses propriétés analgésiques et sédatives . Le composé a suscité un intérêt pour ses effets thérapeutiques potentiels, notamment son utilisation comme alternative aux benzodiazépines et aux opiacés .

Applications De Recherche Scientifique

Tetrahydropalmatine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors.

Industry: Utilized in the production of dietary supplements and herbal preparations.

Mécanisme D'action

Target of Action

Tetrahydropalmatine (THP) primarily targets the Dopamine D1 and D2 receptors in the human body . These receptors play a crucial role in the dopaminergic system, which is involved in several important functions such as motor control, reward, and reinforcement.

Mode of Action

THP acts as an antagonist at the Dopamine D1 and D2 receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby inhibiting the effects of dopamine. This action results in increased dopamine release, suggesting that THP may have some degree of autoreceptor selectivity .

Biochemical Pathways

It is suggested that it may act through several pathways, including theMMP/TIMP signaling and Wnt/β-catenin pathways . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Pharmacokinetics

Pharmacokinetic studies have shown that THP is inadequately absorbed in the intestine and has rapid clearance and low bioavailability in vivo . The use of self-microemulsifying drug delivery systems could increase the absorption level and rate of thp, thereby improving its bioavailability .

Result of Action

The antagonistic action of THP on dopamine receptors results in a variety of pharmacological activities. These include anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects . It has also been shown to possess analgesic effects and may be beneficial in the treatment of heart disease and liver damage .

Analyse Biochimique

Biochemical Properties

Tetrahydropalmatine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been found to have anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects . It may act through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways .

Cellular Effects

Tetrahydropalmatine hydrochloride has been demonstrated to possess analgesic effects and may be beneficial in the treatment of heart disease and liver damage . It is a blocker of voltage-activated L-type calcium channel active potassium channels . It is a potent muscle relaxant .

Molecular Mechanism

The molecular mechanism of Tetrahydropalmatine hydrochloride involves interactions with various biomolecules. It has been reported to interact with a number of receptor types, including dopamine D1, D2, D3 receptors, alpha-1 adrenergic receptors, and GABA-A receptors .

Temporal Effects in Laboratory Settings

Tetrahydropalmatine hydrochloride has been shown to exert robust antihyperalgesia effects through down-regulation of P2X3 receptors and TRPV1 in inflammatory pain . This suggests that the effects of Tetrahydropalmatine hydrochloride can change over time in laboratory settings.

Dosage Effects in Animal Models

Tetrahydropalmatine hydrochloride demonstrates an analgesic effect in animal models of neuropathic and inflammatory pain . The effects of Tetrahydropalmatine hydrochloride vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways of Tetrahydropalmatine hydrochloride involve several enzymes and cofactors. The biotransformation of Tetrahydropalmatine hydrochloride mainly includes monohydroxylation, demethylation, glucuronidation, and sulfonation of demethylated metabolites .

Transport and Distribution

Tetrahydropalmatine hydrochloride can be absorbed, widely distributed in various tissues or organs, and rapidly metabolized/eliminated after oral administration .

Subcellular Localization

Given its wide distribution in various tissues and organs, it is likely that it is localized to multiple subcellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de tétrahydropalmatine implique généralement l'hydrogénation de la déhydrocorydaline. La réaction est réalisée en présence d'un catalyseur au palladium sous atmosphère d'hydrogène à des pressions et des températures élevées . Le produit résultant est ensuite purifié et converti en sa forme de sel de chlorhydrate.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de tétrahydropalmatine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former de la déhydrocorydaline.

Réduction : L'hydrogénation de la déhydrocorydaline donne de la tétrahydropalmatine.

Substitution : Les groupes méthoxy du composé peuvent être substitués dans des conditions spécifiques.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le palladium sur carbone (Pd/C) est couramment utilisé comme catalyseur pour les réactions d'hydrogénation.

Substitution : Le méthanol et d'autres alcools sont souvent utilisés comme solvants pour les réactions de substitution.

Principaux produits :

Oxydation : Déhydrocorydaline

Réduction : Tétrahydropalmatine

Substitution : Divers dérivés méthoxy-substitués.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Industrie : Utilisé dans la production de compléments alimentaires et de préparations à base de plantes.

5. Mécanisme d'action

Le this compound exerce ses effets principalement par l'antagonisme des récepteurs D1 et D2 de la dopamine. Il interagit également avec les récepteurs alpha-adrénergiques et sérotoninergiques, contribuant à ses propriétés sédatives et analgésiques . La capacité du composé à bloquer les canaux calciques de type L activés par la tension et à activer les canaux potassiques renforce encore son potentiel thérapeutique .

Composés similaires :

Chlorhydrate de berbérine : Un autre alcaloïde isoquinoléique présentant des propriétés pharmacologiques similaires.

Chlorhydrate de palmatine : Présente des similitudes structurales et se retrouve dans les mêmes espèces végétales.

Unicité : Le this compound est unique en raison de ses interactions spécifiques avec les récepteurs et de son utilisation potentielle dans le traitement d'un large éventail de pathologies, des troubles neurologiques aux maladies cardiovasculaires .

Comparaison Avec Des Composés Similaires

Berberine Hydrochloride: Another isoquinoline alkaloid with similar pharmacological properties.

Palmatine Hydrochloride: Shares structural similarities and is found in the same plant species.

Uniqueness: Tetrahydropalmatine hydrochloride is unique due to its specific receptor interactions and its potential use in treating a wide range of conditions, from neurological disorders to cardiovascular diseases .

Propriétés

IUPAC Name |

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSZZQQRTPWMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6024-85-7, 2506-20-9, 6024-83-5 | |

| Record name | 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropalmaline chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palmatine, hydrochloride, (+)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6024-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAHYDROPALMATINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AA8F911N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

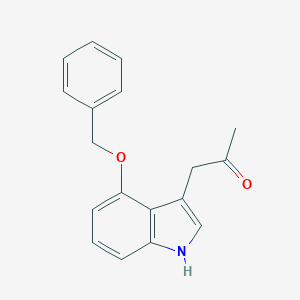

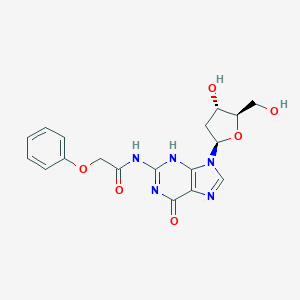

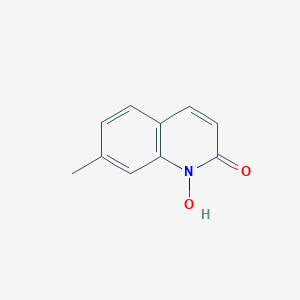

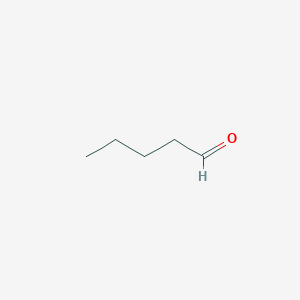

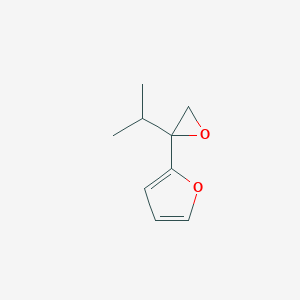

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for the antihypertensive effects of Tetrahydropalmatine hydrochloride?

A1: Research suggests that Tetrahydropalmatine hydrochloride exerts its antihypertensive effects primarily through its action on the central nervous system (CNS). [] Specifically, it appears to lower blood pressure by reducing sympathetic tone, leading to a decrease in plasma noradrenaline levels. [] This effect was observed both in spontaneously hypertensive rats (SHRs) and after direct injection of THP into the brain. []

Q2: Does Tetrahydropalmatine hydrochloride directly influence noradrenaline levels in the body?

A2: Yes, studies have shown that administration of Tetrahydropalmatine hydrochloride leads to a decrease in plasma noradrenaline levels in SHRs. [] While the exact mechanism by which this occurs requires further investigation, the observed reduction in noradrenaline alongside the blood pressure lowering effect suggests a potential link between THP's CNS activity and its influence on the sympathetic nervous system. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.